

In-Depth Technical Guide on the Carcinogenic Potential of Dimethylcarbamoyl Chloride

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Compound of Interest

Compound Name: Dimethylcarbamoyl chloride

Cat. No.: B156328

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethylcarbamoyl chloride (DCC), a reactive chemical intermediate, has been subject to extensive evaluation for its carcinogenic potential. This technical guide provides a comprehensive overview of the scientific evidence, detailing its classification by major toxicological bodies, summarizing key animal carcinogenicity studies, and elucidating its genotoxic mechanism of action. The International Agency for Research on Cancer (IARC) classifies DCC as "probably carcinogenic to humans (Group 2A)," and the National Toxicology Program (NTP) lists it as "reasonably anticipated to be a human carcinogen."^{[1][2]} This is based on sufficient evidence from experimental animal studies and a mechanistic understanding of its action as a direct-acting alkylating agent. Human evidence remains inadequate for a definitive conclusion.^[1] This document synthesizes quantitative data from pivotal studies, outlines detailed experimental methodologies, and provides visual representations of key biological pathways and experimental workflows to serve as a critical resource for professionals in research and drug development.

Carcinogenicity Assessment

The carcinogenic potential of **Dimethylcarbamoyl chloride** has been evaluated in multiple animal models through various routes of administration, consistently demonstrating its ability to induce tumors.

Regulatory Classification

- International Agency for Research on Cancer (IARC): Group 2A - Probably carcinogenic to humans.[\[3\]](#)
- National Toxicology Program (NTP): Reasonably anticipated to be a human carcinogen.[\[2\]](#)[\[4\]](#)

Animal Carcinogenicity Studies

Dimethylcarbamoyl chloride has been shown to be carcinogenic in rats, hamsters, and mice, inducing tumors at various sites depending on the route of exposure.[\[1\]](#)[\[2\]](#)

Inhalation of DCC has been demonstrated to cause malignant tumors in the nasal cavities of both rats and hamsters.[\[3\]](#)

Table 1: Summary of Inhalation Carcinogenicity Studies with **Dimethylcarbamoyl Chloride**

Species (Strain)	Sex	Number of Animals	Dose/Concentration	Exposure Duration	Observation Period	Tumor Type	Tumor Incidence (Treated vs. Control)	Reference
Rat (Sprague-Dawley)	Male	50	1 ppm (4.4 mg/m ³)	6 hours/day, 5 days/week for 6 weeks	600 days	Nasal Cancer	17% vs. Not Reported	[1]
Hamster (Syrian Golden)	Male	99	1 ppm (4.4 mg/m ³)	6 hours/day, 5 days/week for life	Lifetime	Squamous-cell carcinomas of the nasal cavity	50/99 vs. 0 in controls	[1]

Topical application of DCC to the skin of mice has been shown to induce both benign and malignant skin tumors.[\[2\]](#)[\[4\]](#)

Table 2: Summary of Dermal Application Carcinogenicity Study with **Dimethylcarbamoyl Chloride**

Species (Strain)	Sex	Number of Animals	Dose	Application Frequency	Duration	Tumor Type	Tumor Incidence (Treated vs. Control)	Reference
Mouse (ICR/Ha Swiss)	Female	50	2 mg in 0.1 mL acetone	3 times/w week	Up to 615 days	Skin tumors (papillomas and carcinomas)	32/50 vs. 0/50	[1]

Subcutaneous and intraperitoneal injections of DCC in mice have resulted in the formation of local sarcomas at the site of injection.[\[2\]](#)[\[4\]](#)

Table 3: Summary of Subcutaneous and Intraperitoneal Injection Carcinogenicity Studies with **Dimethylcarbamoyl Chloride**

Species (Strain)	Sex	Route of Administration	Number of Animals	Dose	Dosing Frequency	Tumor Type	Tumor Incidence (Treated vs. Control)	Reference
Mouse (ICR/Ha Swiss)	Female	Subcutaneous	Not specified	Not specified	Not specified	Sarcoma at injection site	Reported as positive	[2]
Mouse (ICR/Ha Swiss)	Female	Intraperitoneal	Not specified	Not specified	Not specified	Sarcoma at injection site	Reported as positive	[2]

Genotoxicity

The carcinogenicity of **Dimethylcarbamoyl chloride** is strongly linked to its genotoxic properties. As a direct-acting alkylating agent, DCC can covalently bind to DNA, leading to mutations and chromosomal damage.[1][3]

Evidence of Genotoxicity

DCC has demonstrated a wide spectrum of genotoxic activity in various test systems:

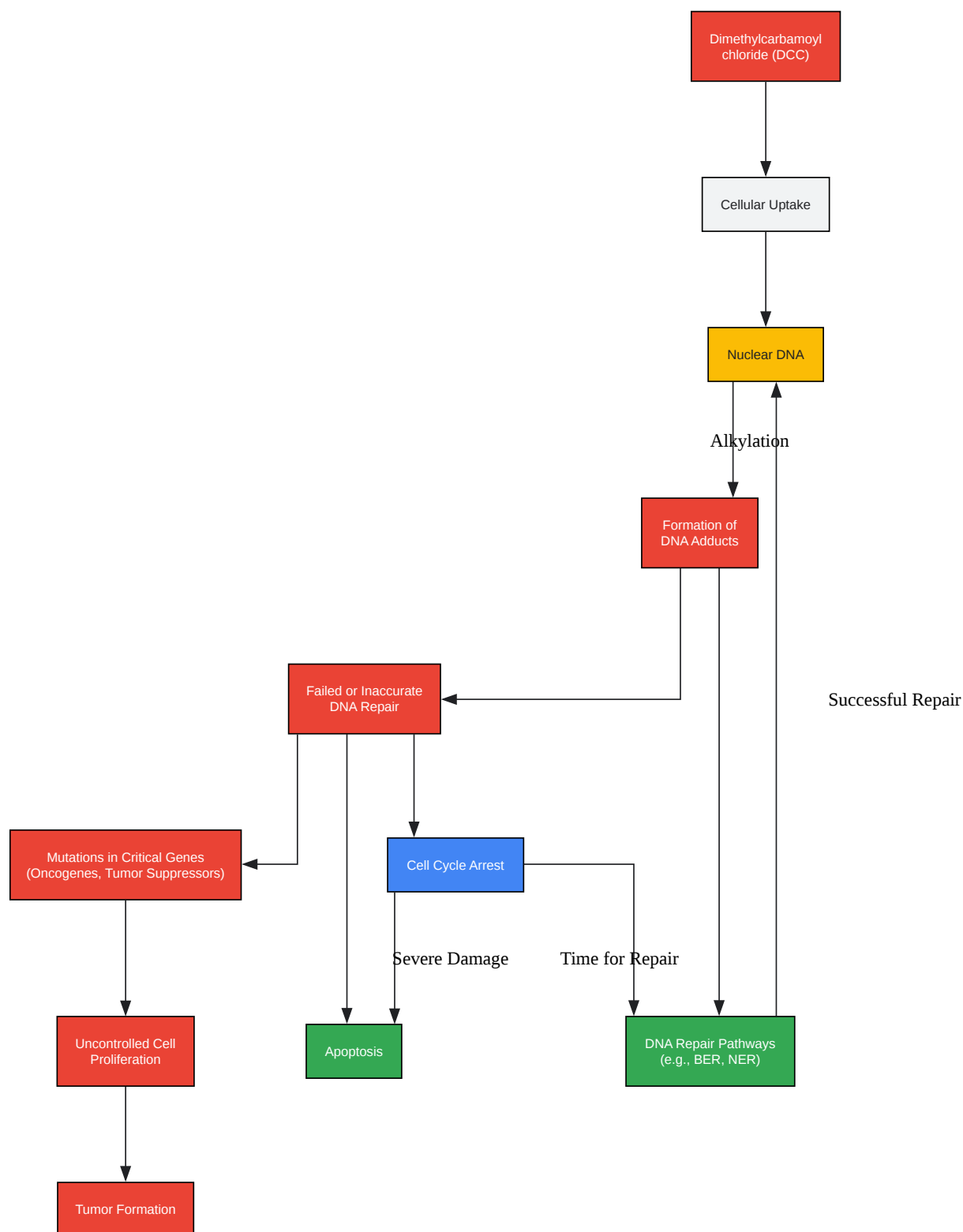
- Bacteria: Induces DNA damage and mutations.[1]
- Fungi: Causes aneuploidy, mutation, gene conversion, and DNA damage.[1]
- *Drosophila melanogaster*: Induces sex-linked recessive lethal mutations.[1]
- In vivo: Induced micronuclei in the bone marrow cells of treated mice.[1]

Mechanism of Genotoxicity: DNA Adduct Formation

DCC is a direct-acting alkylating agent that does not require metabolic activation to exert its genotoxic effects.^[1] It reacts with nucleophilic sites on DNA bases to form DNA adducts. In vitro studies have shown that DCC reacts with calf thymus DNA to form 6-dimethylcarbamyloxy-2'-deoxyguanosine and 4-dimethylaminothymidine.^[1] The formation of these adducts can lead to miscoding during DNA replication, resulting in mutations.

Mechanism of Carcinogenesis

The carcinogenic activity of **Dimethylcarbamoyl chloride** is a multi-step process initiated by its genotoxic interaction with cellular DNA. The following diagram illustrates the proposed signaling pathway.



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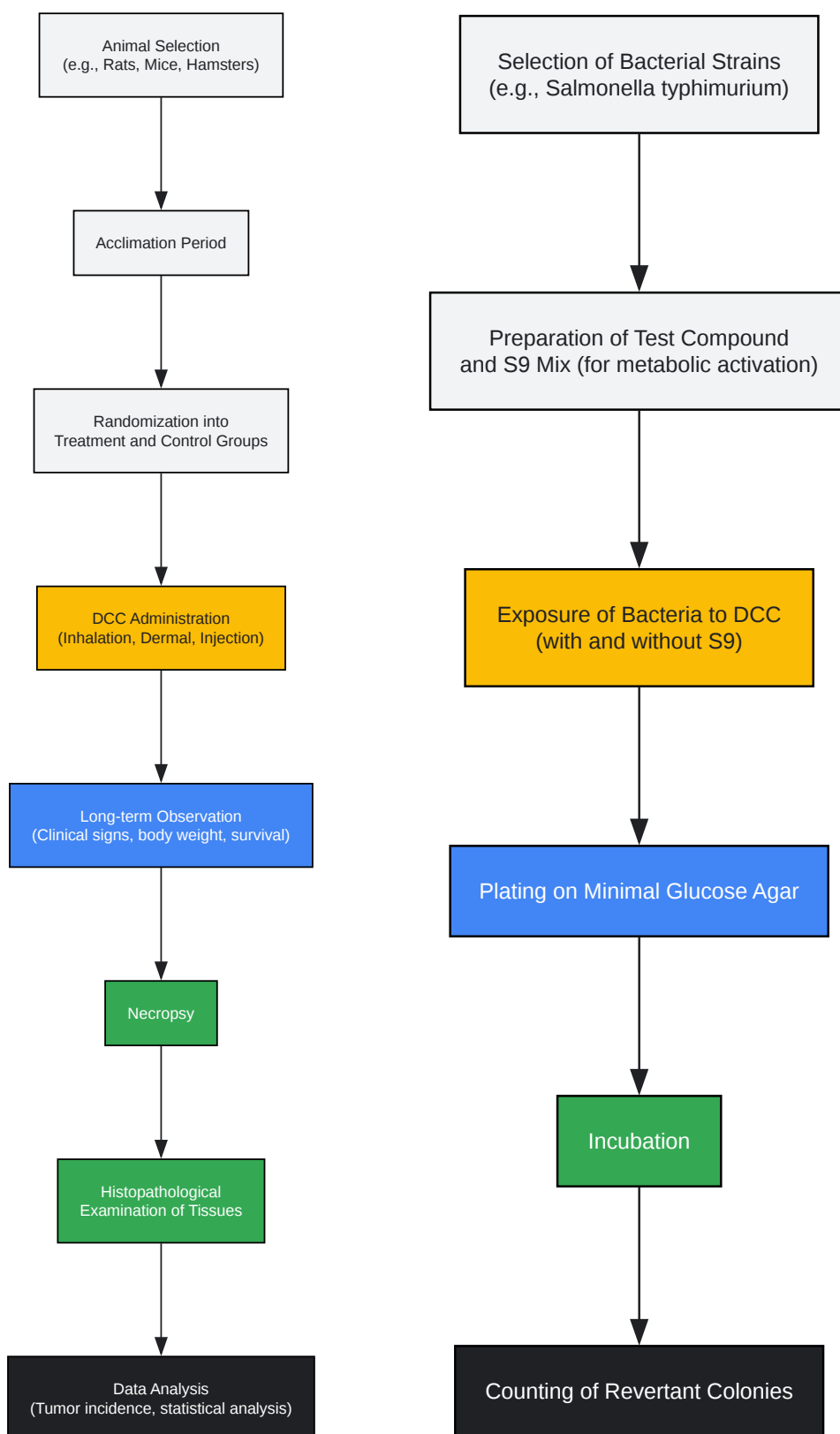
DCC Carcinogenic Mechanism Pathway

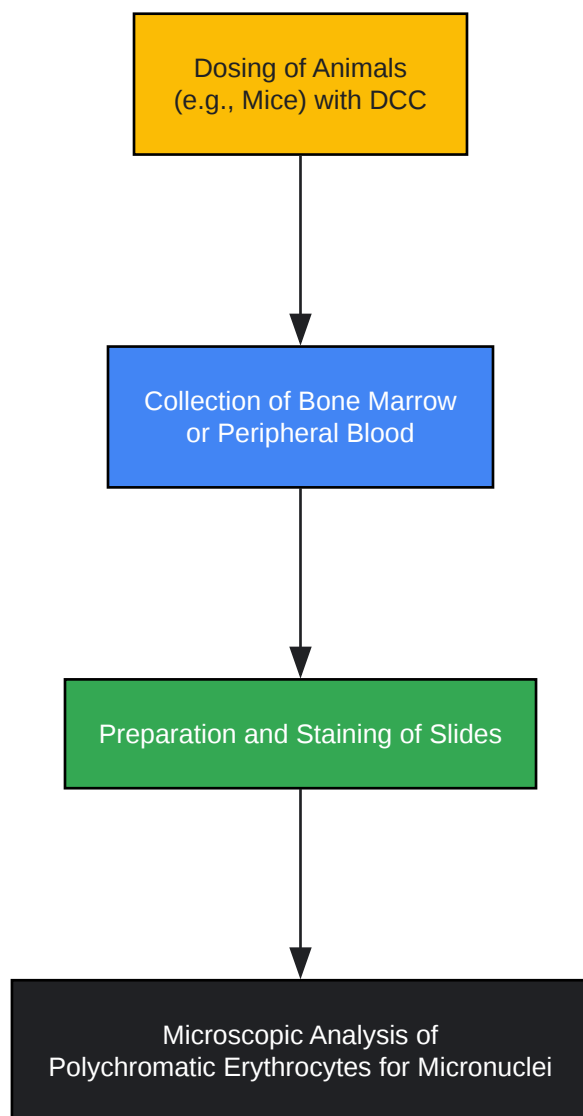
Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the assessment of **Dimethylcarbamoyl chloride**'s carcinogenic potential.

In Vivo Carcinogenicity Studies

The general workflow for in vivo carcinogenicity studies is depicted below.





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